molecular formula C23H15NO3 B11509440 4H-Oxazol-5-one, 4-dibenzofuran-2-ylmethylene-2-(p-tolyl)-

4H-Oxazol-5-one, 4-dibenzofuran-2-ylmethylene-2-(p-tolyl)-

Cat. No.: B11509440
M. Wt: 353.4 g/mol
InChI Key: WNQNZGHMIKLAID-CPNJWEJPSA-N
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Description

4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic compound that features a dibenzofuran core, a methylidene group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H15NO3

Molecular Weight

353.4 g/mol

IUPAC Name

(4E)-4-(dibenzofuran-2-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C23H15NO3/c1-14-6-9-16(10-7-14)22-24-19(23(25)27-22)13-15-8-11-21-18(12-15)17-4-2-3-5-20(17)26-21/h2-13H,1H3/b19-13+

InChI Key

WNQNZGHMIKLAID-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=C(C=C3)OC5=CC=CC=C54)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC4=C(C=C3)OC5=CC=CC=C54)C(=O)O2

Origin of Product

United States

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